molecular formula C27H29Cl2N5 B12217278 5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine

5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12217278
M. Wt: 494.5 g/mol
InChI Key: GHGWPTNHRVIUCF-UHFFFAOYSA-N
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Description

5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of tert-butyl, chlorobenzyl, and piperazinyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the 4-(4-chlorobenzyl)piperazin-1-yl group: This is typically done through nucleophilic substitution reactions where the piperazine derivative is reacted with a chlorobenzyl halide.

    Final assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chlorobenzyl groups, potentially converting them to benzyl groups.

    Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure but differ in the substituents attached to the core.

    Chlorobenzyl derivatives: Compounds with similar chlorobenzyl groups but different core structures.

    Piperazine derivatives: Compounds containing the piperazine ring with various substituents.

Uniqueness

The uniqueness of 5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C27H29Cl2N5

Molecular Weight

494.5 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C27H29Cl2N5/c1-27(2,3)24-16-25(33-14-12-32(13-15-33)18-19-4-8-21(28)9-5-19)34-26(31-24)23(17-30-34)20-6-10-22(29)11-7-20/h4-11,16-17H,12-15,18H2,1-3H3

InChI Key

GHGWPTNHRVIUCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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